(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
Übersicht
Beschreibung
(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, more commonly known as R-BFOH, is a small molecule that has been increasingly studied due to its potential applications in the fields of chemistry and biology. This molecule is a cyclic compound that contains two nitrogen atoms, two oxygen atoms, and a bromine atom. R-BFOH has been found to have numerous applications in organic synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis for Cholesterol Inhibitors : A study by Singh et al. (2013) developed efficient enzymatic methods for synthesizing a related compound, (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, which is an intermediate in the synthesis of ezetimibe, a potent cholesterol absorption inhibitor. This research highlights the role of oxazolidinone derivatives in synthesizing cholesterol-lowering drugs (Singh, Goel, Rai, & Banerjee, 2013).
Antibacterial Activity Against Nocardia brasiliensis : Espinoza-González et al. (2008) studied two oxazolidinones, including a derivative similar to the compound , for their activity against Gram-positive bacteria. Their research revealed the efficacy of these compounds in treating experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential therapeutic applications (Espinoza-González et al., 2008).
Synthesis of Isomeric 2-Oxazolidinones : Madesclaire et al. (2007) reported a synthesis route for isomeric 2-oxazolidinones, starting from related diols. This study contributes to the understanding of the synthesis processes and potential modifications of oxazolidinone compounds (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).
Antimicrobial Agents : Zurenko et al. (1996) explored the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents. They found these agents effective against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus spp. This research underscores the significance of oxazolidinone derivatives in developing new antimicrobial therapies (Zurenko et al., 1996).
Enzymatic Synthesis of Ezetimibe Intermediate : Liu et al. (2017) described the enzymatic synthesis of an ezetimibe intermediate using carbonyl reductase coupled with glucose dehydrogenase. Their study illustrates the application of biocatalytic processes in producing high-value pharmaceutical intermediates (Liu, Dong, Yin, Xue, Tang, Zhang, He, & Zheng, 2017).
Eigenschaften
IUPAC Name |
(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKYDASQNOIHP-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653008 | |
Record name | (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | |
CAS RN |
444335-16-4 | |
Record name | (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.